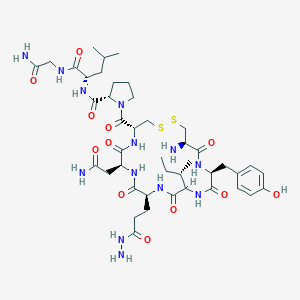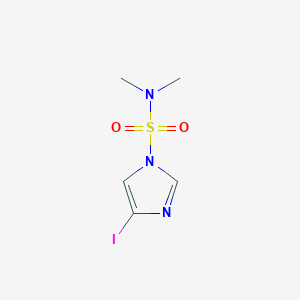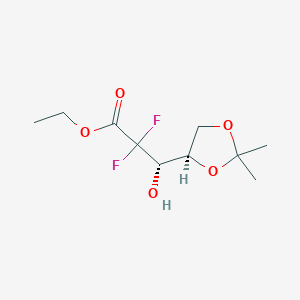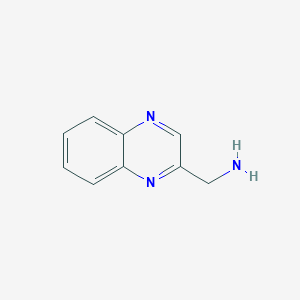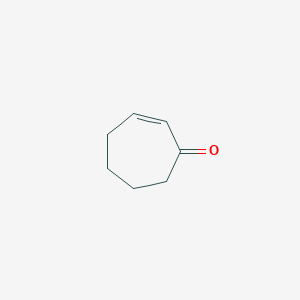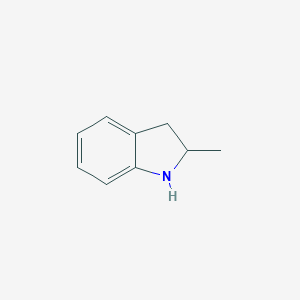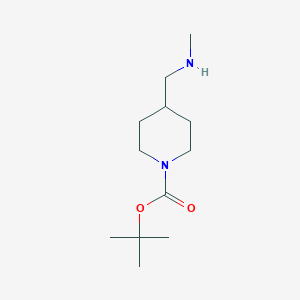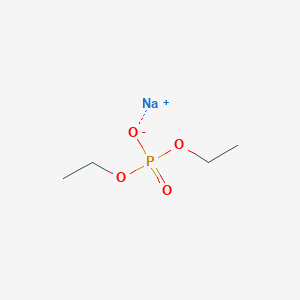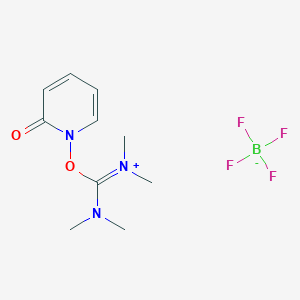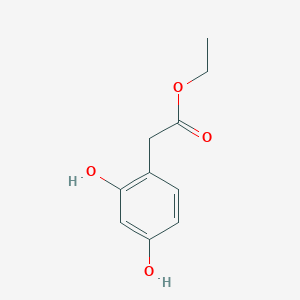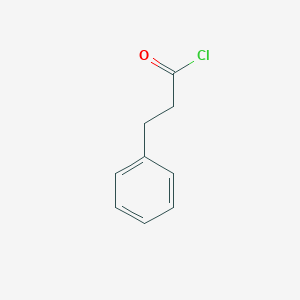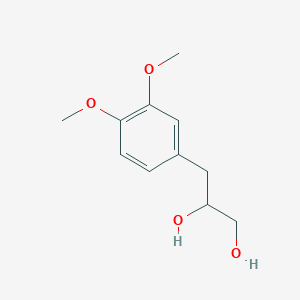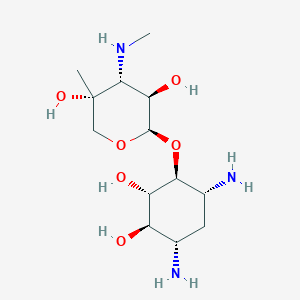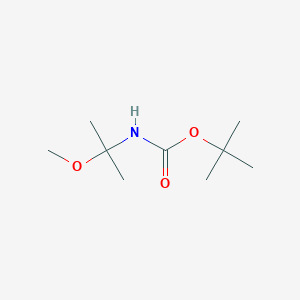
Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that belongs to the class of carbamates. It is a colorless liquid that is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) is not well understood. However, it is believed to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the nervous system.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of acetylcholinesterase, as mentioned earlier. Physiologically, it can cause a range of symptoms, including muscle weakness, respiratory failure, and seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) in lab experiments include its ability to inhibit acetylcholinesterase, which can be useful in studying the nervous system. However, its toxicity and potential for causing harm to researchers make it a hazardous chemical to work with, and caution must be exercised when handling it.
Direcciones Futuras
There are several future directions for research involving Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)). One potential area of study is its use in the development of new drugs for the treatment of nervous system disorders. Another area of research could be the development of new methods for synthesizing Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) that are more efficient and environmentally friendly. Finally, further studies could be conducted to better understand its mechanism of action and potential uses in other scientific fields.
Conclusion:
Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) is a chemical compound that has various scientific research applications. Its ability to inhibit acetylcholinesterase makes it useful in studying the nervous system, but caution must be exercised when handling it due to its toxicity. There are several future directions for research involving Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)), including its use in drug development and the development of new synthesis methods.
Métodos De Síntesis
The synthesis method for Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) involves the reaction of isobutene with dimethyl carbonate in the presence of a catalyst. The resulting product is then treated with methanol to obtain Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)).
Aplicaciones Científicas De Investigación
Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) is used in various scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and polymers. It is also used as a solvent and a reagent in organic chemistry.
Propiedades
Número CAS |
137757-11-0 |
|---|---|
Nombre del producto |
Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI) |
Fórmula molecular |
C9H19NO3 |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
tert-butyl N-(2-methoxypropan-2-yl)carbamate |
InChI |
InChI=1S/C9H19NO3/c1-8(2,3)13-7(11)10-9(4,5)12-6/h1-6H3,(H,10,11) |
Clave InChI |
AJHPUGNZLGWTID-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C)(C)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC(C)(C)OC |
Sinónimos |
Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



